

An In-depth Technical Guide to C2HCIN2S Thiadiazole Isomers for Drug Development

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Compound of Interest

Compound Name: 5-Chloro-1,2,4-thiadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C2HCIN2S thiadiazole, molecules of significant interest in medicinal chemistry. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, and their various isomeric forms serve as crucial scaffolds in the development of therapeutic agents.[\[1\]](#) [\[2\]](#) This document details the IUPAC nomenclature, synthesis protocols, physicochemical properties, and biological activities of the primary chlorothiadiazole isomers, presenting a comparative analysis to aid in research and drug development endeavors.

Isomeric Landscape and IUPAC Nomenclature

The molecular formula C2HCIN2S corresponds to several structural isomers of chlorothiadiazole, arising from the different arrangements of the sulfur and nitrogen atoms within the five-membered ring and the position of the chlorine atom. The four fundamental thiadiazole rings are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[\[1\]](#) For each of these, the chlorine atom can be substituted at different carbon positions, leading to the following key isomers:

Isomer Ring System	IUPAC Name
1,2,3-Thiadiazole	4-Chloro-1,2,3-thiadiazole
5-Chloro-1,2,3-thiadiazole	
1,2,4-Thiadiazole	3-Chloro-1,2,4-thiadiazole
5-Chloro-1,2,4-thiadiazole	
1,2,5-Thiadiazole	3-Chloro-1,2,5-thiadiazole
1,3,4-Thiadiazole	2-Chloro-1,3,4-thiadiazole

Physicochemical and Spectroscopic Data

A comparative summary of the available physicochemical and spectroscopic data for key C₂H₂Cl₂S thiadiazole isomers is presented below. This data is essential for the identification, characterization, and quality control of these compounds in a research and development setting.

IUPAC Name	Molecular Weight (g/mol)	Boiling Point (°C)	Spectroscopic Data Highlights
3-Chloro-1,2,5-thiadiazole	120.56 ^[3]	123-124 ^[4]	1H NMR (CCl4): δ 8.5 ppm (s, 1H). IR (Neat): Bands at 1488, 1380, 1280, 1030, 860, 780 cm-1. MS (EI): m/z 120 (M+), 94, 85, 70, 59.
5-Chloro-1,2,4-thiadiazole	120.56	-	-
2-Chloro-1,3,4-thiadiazole	120.56	-	-
4-Chloro-1,2,3-thiadiazole	120.56	-	-
5-Chloro-1,2,3-thiadiazole	120.56	-	-
3-Chloro-1,2,4-thiadiazole	120.56	-	-

Note: A comprehensive dataset for all isomers is not readily available in the literature. The table will be updated as more data becomes accessible.

Experimental Protocols: Synthesis of Chlorothiadiazole Isomers

Detailed and reproducible synthetic methods are critical for obtaining high-purity compounds for biological evaluation. The following section outlines representative synthesis protocols for key C₂H₂CIN₂S thiadiazole isomers.

Synthesis of 3-Chloro-1,2,5-thiadiazole

A common method for the synthesis of 3-chloro-1,2,5-thiadiazole involves the reaction of aminoacetonitrile bisulfate with sulfur monochloride in dimethylformamide (DMF).[4]

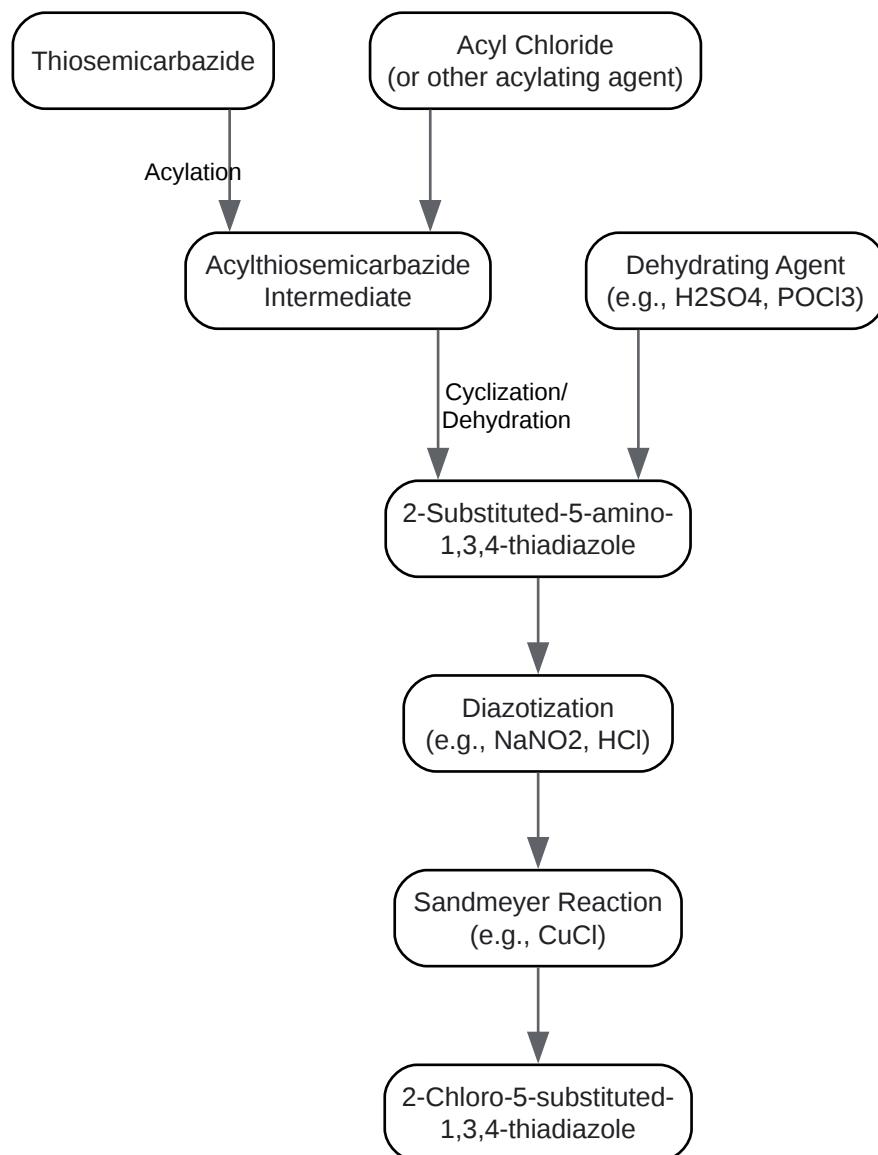
Procedure:

- To a stirred solution of sulfur monochloride (3 moles) in dimethylformamide (450 ml) at 0-5 °C, add aminoacetonitrile bisulfate (1 mole) over 30 minutes, maintaining the temperature at 0-5 °C.[4]
- Stir the reaction mixture for 22 hours at approximately 0 °C.[4]
- Pour the reaction mixture into ice water (450 ml).[4]
- Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107 °C.[4]
- Extract the distillate containing water and 3-chloro-1,2,5-thiadiazole with petroleum ether.[4]
- Wash the combined petroleum ether extracts with water and dry over magnesium sulfate.[4]
- Distill the dried ether solution, collecting the fraction at 123-124 °C to yield pure 3-chloro-1,2,5-thiadiazole.[4]

General Synthesis of 1,3,4-Thiadiazoles

Many 1,3,4-thiadiazole derivatives are synthesized from thiosemicarbazide. A general route involves the cyclization of a thiosemicarbazide with an acyl chloride.[5] For the synthesis of 2-chloro-1,3,4-thiadiazole, a suitable starting material would be a derivative that can be converted to the chloro-substituted final product.

Conceptual Workflow for 1,3,4-Thiadiazole Synthesis:

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Caption: General synthesis workflow for 2-chloro-1,3,4-thiadiazoles.

Biological Activities and Potential Signaling Pathways

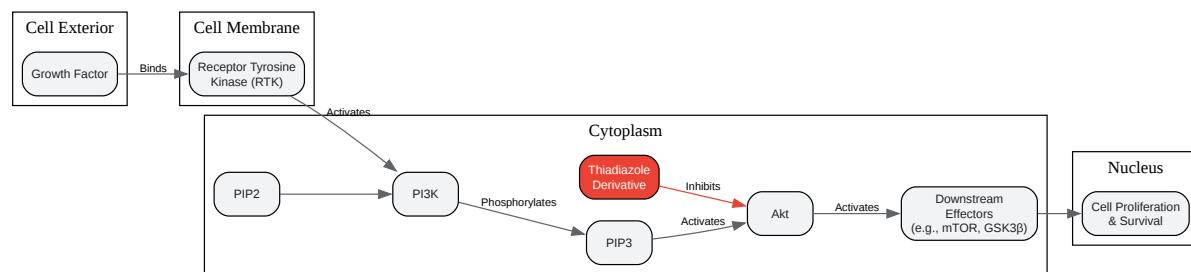
Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.^{[2][6]} While specific quantitative data for the parent $\text{C}_2\text{H}_5\text{N}_2\text{S}$ isomers is limited, studies on related derivatives provide insights into their potential mechanisms of action.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several studies have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key target for the anticancer effects of thiadiazole derivatives.[7][8] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7]

Docking studies have suggested that some thiadiazole derivatives can bind to the active site of the Akt enzyme, inhibiting its activity.[7] This inhibition can be achieved through various interactions, including hydrogen bonding and π - π stacking with key amino acid residues in the enzyme's active site.

Hypothesized Mechanism of Action of Anticancer Thiadiazoles:



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